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2-(Trifluoromethyl)benzaldehyde

Cat. No.: B1295035
CAS No.: 447-61-0
M. Wt: 174.12 g/mol
InChI Key: ZDVRPKUWYQVVDX-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aldehydes in Organic Synthesis

Fluorinated aldehydes, a class of compounds to which 2-(trifluoromethyl)benzaldehyde belongs, are of growing importance in organic synthesis due to the unique properties conferred by the fluorine atom. The presence of fluorine can significantly alter the chemical reactivity and biological activity of a molecule. nih.gov The development of efficient methods to synthesize fluorinated building blocks is a key challenge, as traditional fluorination methods often require harsh reagents. nih.gov

The synthesis of β-fluorinated aldehydes, for example, can be achieved through a nitrite-catalyzed, aldehyde-selective Wacker-type oxidation of allylic fluorides. This method is notable for its high yield and regioselectivity under relatively simple conditions. nih.gov The resulting β-fluorinated aldehydes are versatile intermediates that can be transformed into a diverse range of other fluorinated compounds. nih.gov The demand for such organofluorine compounds is rapidly increasing, driven by their widespread use in the pharmaceutical, agrochemical, and materials science industries. nih.gov Research has also focused on the synthesis of α-fluoro aldehydes, though challenges such as racemization during oxidation need to be carefully controlled. tandfonline.com

Overview of the Trifluoromethyl Group in Chemical Biology and Materials Science

The trifluoromethyl (−CF3) group is a key functional group in modern chemistry, prized for its distinct electronic and steric properties. wikipedia.orgmdpi.com Its strong electron-withdrawing nature, a result of the high electronegativity of the three fluorine atoms, significantly influences the properties of the parent molecule. wikipedia.orgmdpi.com This characteristic often makes trifluoromethyl-substituted compounds, such as trifluoromethanesulfonic acid and trifluoroacetic acid, strong acids. wikipedia.org

In medicinal chemistry and chemical biology, the trifluoromethyl group is frequently used to enhance the efficacy of drug candidates. mdpi.comchemicalbook.com Its introduction into a molecule can lead to:

Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the −CF3 group resistant to metabolic oxidation. mdpi.com

Enhanced Lipophilicity : The −CF3 group increases the lipophilicity of a molecule, which can improve its absorption and distribution in the body. mdpi.comchemicalbook.com

Improved Binding Affinity : The group's electronegativity can enhance interactions with biological targets, such as enzymes and receptors. mdpi.com

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other groups like chlorine or a methyl group to fine-tune a molecule's properties. wikipedia.org

Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

In materials science, the incorporation of fluorine and trifluoromethyl groups is used to develop a variety of materials, including surfactants, dyes, thermoplastics, and heat-transfer agents. mdpi.com The unique properties of the −CF3 group contribute to the stability and performance of these materials. chemicalbook.com

Research Trajectory and Future Directions for this compound

The research involving this compound has primarily focused on its synthesis and its application as a versatile starting material. Several methods for its preparation have been developed. One common laboratory synthesis involves the reaction of an aryl halide with sodium formate (B1220265) in the presence of a palladium catalyst. chemicalbook.com Another industrial method involves the hydrolysis of o-trifluoromethyl toluene (B28343) dichloride under specific temperature and pressure conditions. google.com

As a reagent, this compound is utilized as an electrophile in a variety of chemical transformations. chemicalbook.com It has been specifically used in the preparation of:

ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates. sigmaaldrich.comsigmaaldrich.com

Methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate through a Wittig-Horner reaction. sigmaaldrich.comsigmaaldrich.com

The future research trajectory for this compound will likely continue to capitalize on the unique properties of the trifluoromethyl group. As the demand for sophisticated fluorinated compounds in drug discovery and materials science grows, the development of new, efficient, and stereoselective reactions involving this aldehyde will be crucial. springernature.com Further research may explore its use in creating novel bioactive molecules and advanced materials with tailored properties. The ongoing interest in fluorinated organic compounds suggests that this compound will remain a valuable tool for chemists in both academic and industrial settings. nih.govspringernature.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3O B1295035 2-(Trifluoromethyl)benzaldehyde CAS No. 447-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVRPKUWYQVVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196279
Record name o-(Trifluoromethyl)benzaldehyde
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Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

447-61-0
Record name 2-(Trifluoromethyl)benzaldehyde
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Record name o-(Trifluoromethyl)benzaldehyde
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Record name o-(Trifluoromethyl)benzaldehyde
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Record name o-(trifluoromethyl)benzaldehyde
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Synthetic Methodologies for 2 Trifluoromethyl Benzaldehyde and Its Derivatives

Classical Approaches to 2-(Trifluoromethyl)benzaldehyde Synthesis

Traditional methods for synthesizing this compound often involve multi-step processes and harsh reaction conditions.

Hydrolysis of o-Trifluoromethyl Benzal Fluoride (B91410)

One established method involves the hydrolysis of o-trifluoromethyl benzal fluoride. In a documented procedure, this hydrolysis is carried out in 95% sulfuric acid, heated to a temperature between 90°C and 120°C, to yield this compound. google.comgoogle.com While this method can achieve a high yield of 95%, it generates a significant amount of acidic waste, as the amount of sulfuric acid required is three times the mass of the o-trifluoromethyl benzal fluoride. google.com The reaction also produces hydrogen fluoride (HF) gas, which poses a serious corrosion risk to equipment. google.com

Another approach to the hydrolysis of a mixture containing o-trifluoromethyl benzal fluoride, along with o-trifluoromethyl xylylene dichlorides and o-trifluoromethyl chlorine methyl fluoride benzene (B151609), uses water in the presence of a catalyst. google.com The reaction is conducted at temperatures between 80°C and 150°C. google.com Catalysts for this process can include iron trichloride (B1173362), cobalt chloride, nickelous chloride, and zinc chloride. google.com An example of this method involves heating 1500 kg of 99.0% pure o-trifluoromethyl benzal fluoride with 150 kg of iron trichloride to 110°C, followed by the dropwise addition of 105 kg of water, maintaining the reaction temperature between 110°C and 115°C. google.com After a 2-3 hour insulation period, the resulting product mixture contained 88.5% o-trifluoromethyl benzal fluoride and 11.2% this compound as determined by gas chromatography. google.com

Grignard Reactions with Halogenated Trifluoromethylbenzenes

Grignard reactions provide another route to this compound. One such method starts with 5-bromo-benzotrifluoride, which is reacted with magnesium chips in anhydrous tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. google.comgoogle.com This reagent is then treated with N-methyl-N-phenylformamide and dilute sulfuric acid to produce this compound with a yield of 68.3%. google.comgoogle.com However, the high cost and limited availability of the starting material, along with the stringent conditions required for Grignard reactions, make this method less suitable for large-scale industrial production. google.com

A safer and more scalable protocol has been developed for the preparation of the 2-trifluoromethylphenyl Grignard reagent, which can be used to synthesize 2'-trifluoromethyl-substituted aromatic ketones. researchgate.netgoogle.com This involves the reaction of a 2-halogen-substituted benzotrifluoride (B45747) compound with magnesium metal. google.com The use of lithium chloride (LiCl) has been shown to promote the insertion of magnesium into halogenated benzotrifluorides, facilitating the generation of chlorobenzotrifluoride Grignard reagents. researchgate.net

Starting MaterialReagentsProductYieldReference
5-bromo-benzotrifluoride1. Mg, anhydrous THF; 2. N-methyl-N-phenylformamide, dilute H₂SO₄This compound68.3% google.comgoogle.com
2-halogen-substituted benzotrifluorideMg2-trifluoromethylphenyl Grignard reagentHigh google.comresearchgate.net

Diazotization and Formoxime Reactions of o-Trifluoromethyl Aniline (B41778)

The general principle of diazotization involves treating an aniline derivative with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric or sulfuric acid at low temperatures. google.comnih.govyoutube.com The resulting diazonium salt is then typically reacted in a subsequent step to introduce the desired functional group. google.comnih.gov

Hydrolysis of o-Trifluoromethyl Xylylene Dichlorides

Another classical approach is the hydrolysis of o-trifluoromethyl xylylene dichlorides. A patented method describes the hydrolysis of o-trifluoromethyl toluene (B28343) dichloride with water in the presence of a C₁-C₄ linear saturated monobasic fatty acid and its corresponding alkali metal salt. google.com This reaction is carried out at a temperature of 150°C-190°C and a pressure of 0.3MPa-0.78MPa. google.com One specific example involved reacting 114g of o-trifluoromethyl toluene dichloride with 210g of 20% sodium hydroxide (B78521) solution, 240g of acetic acid, and 0.1g of tetrabutylammonium (B224687) bromide in an autoclave. google.com The mixture was heated to 160°C, reaching a pressure of 0.45MPa, and held for 3 hours. google.com This process yielded 78.7g of this compound with a purity of 98.5% and a yield of 90.2%. google.com

A similar method involves the hydrolysis of o-trifluoromethyl xylylene dichlorides under the catalysis of iron trichloride at 122-130°C, which reportedly produces this compound with a 95.0% yield. google.com However, this method requires a starting material with a purity of over 99.0%, which can be difficult and expensive to obtain. google.com

Starting MaterialReaction ConditionsYieldPurityReference
o-Trifluoromethyl toluene dichlorideWater, C₁-C₄ fatty acid/salt, 150-190°C, 0.3-0.78MPa90.2%98.5% google.com
o-Trifluoromethyl xylylene dichloridesIron trichloride catalyst, 122-130°C95.0%>99.0% starting material purity required google.com

Friedel-Crafts Acylation of Trifluoromethylbenzene Derivatives

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto an aromatic ring. wikipedia.org However, the direct Friedel-Crafts acylation of trifluoromethylbenzene to produce this compound is challenging. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. youtube.com

While direct formylation via Friedel-Crafts is difficult due to the instability of formyl chloride, alternative methods exist. wikipedia.org A three-component Friedel-Crafts approach has been developed for the synthesis of alkenyl trifluoromethyl sulfides from arenes, alkynes, and (PhSO₂)₂NSCF₃, mediated by hexafluoroisopropanol (HFIP). nih.gov This reaction proceeds under mild, metal-free conditions with high regio- and stereochemical control. nih.gov

Advanced and Catalytic Synthetic Strategies

Modern synthetic methods focus on improving efficiency, reducing waste, and utilizing milder reaction conditions through the use of catalysts.

Palladium-catalyzed carbonylation reactions represent a significant advancement in the synthesis of aldehydes. One such method involves the formylation of aryl halides with carbon monoxide (CO). A general procedure includes charging a flask with a palladium catalyst (such as MCM-41-2PPdCl₂), an aryl halide (like 2-iodobenzotrifluoride), and sodium formate (B1220265) in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com The mixture is then heated to 110-130°C under a stream of CO for 2-20 hours. chemicalbook.com After cooling and workup, the desired aldehyde is purified by column chromatography. chemicalbook.com

Another heterogeneous palladium-catalyzed method involves the formylation of aryl iodides using formic acid as the formyl source. chemicalbook.com In a typical procedure, an aryl iodide is reacted with formic acid in the presence of a palladium catalyst (e.g., 2P-Fe₃O₄SiO₂-Pd(OAc)₂), triethylamine, iodine, and triphenylphosphine (B44618) in toluene at 80°C. chemicalbook.com This method offers the advantage of using a readily available and less hazardous formic acid as a substitute for carbon monoxide.

CatalystReactantsReagentsConditionsProductReference
MCM-41-2PPdCl₂Aryl halide, HCOONaCO, DMF110-130°C, 2-20 hAromatic aldehyde chemicalbook.com
2P-Fe₃O₄SiO₂-Pd(OAc)₂Aryl iodide, HCOOHEt₃N, I₂, PPh₃, Toluene80°C, 3-5 hAromatic aldehyde chemicalbook.com

Reactions Involving Trifluoromethyl Ynones

One approach to synthesizing trifluoromethylated compounds involves the use of trifluoromethyl ynones. For instance, 3-(Trifluoromethyl)prop-2-yne 1-iminium triflate salts, generated in situ from 3-trifloxy-3-(trifluoromethyl)prop-2-ene 1-iminium salts, can undergo cycloaddition reactions. researchgate.net These reactive intermediates can participate in Diels-Alder reactions with 1,3-dienes, offering a pathway to complex cyclic structures. researchgate.net While not a direct synthesis of this compound itself, these methods highlight the utility of trifluoromethylated building blocks in constructing complex molecular architectures.

Electrophilic Trifluoromethylation and Oxidation of Hydroxybenzene Derivatives

A direct method for introducing a trifluoromethyl group involves the electrophilic trifluoromethylation of phenol (B47542) derivatives. rsc.org Using a copper/Togni reagent system in dimethylformamide, the benzylic C–H bond at the para position of a hydroxyl group can be selectively substituted with a CF3 group. rsc.org Subsequent oxidation of the benzylic position would then yield the corresponding benzaldehyde (B42025). This strategy provides a direct route to trifluoromethylated aromatic aldehydes from readily available phenol precursors.

Palladium-Catalyzed C-H Functionalization with Transient Directing Groups

A significant advancement in C-H functionalization is the use of transient directing groups, which avoids the need for pre-installation and subsequent removal of a directing group. rsc.orgsnnu.edu.cn This strategy has been successfully applied to the ortho-C(sp2)-H functionalization of benzaldehyde substrates. nih.gov

Palladium(II)-catalyzed C-H arylation, chlorination, and bromination of benzaldehydes can be achieved using this method. nih.gov The in situ formation of an imine linkage creates a transient directing group that facilitates the metal-catalyzed reaction at the ortho position. nih.gov This approach has been demonstrated in the arylation of C(sp3)–H bonds of ortho-alkyl benzaldehydes, showcasing its versatility. nih.gov The use of chiral transient directing groups, such as L-tert-leucine, has enabled enantioselective C(sp3)–H arylation. rsc.org For example, 2-ethyl-5-(trifluoromethyl)-benzaldehyde has been arylated with high enantioselectivity using this method. rsc.orgsnnu.edu.cn

Reaction Type Catalyst System Directing Group Strategy Key Feature
C(sp2)-H ArylationPalladium(II)Transient (in situ imine)Avoids pre-functionalization of directing group. nih.gov
C(sp2)-H HalogenationPalladium(II)Transient (in situ imine)Direct ortho-halogenation of benzaldehydes. nih.gov
Enantioselective C(sp3)-H ArylationPalladium(II)Chiral Transient (L-tert-leucine)High enantioselectivity in arylation of ortho-alkylbenzaldehydes. rsc.org

Visible Light-Promoted Radical Processes for Trifluoromethylthioesters from Aldehydes

Visible light-promoted radical processes offer an efficient and economical route to trifluoromethylthioesters from aldehydes. rsc.org This metal-free method features simple operation and a broad substrate scope. rsc.org The reaction proceeds via the generation of acyl radicals from aldehydes, which then react to form the corresponding trifluoromethylthioesters. rsc.org This approach has been successfully applied to various aldehydes, including those with complex bioactive structures, demonstrating its potential for late-stage functionalization. rsc.org

Synthesis of Key Derivatives of this compound

This compound serves as a versatile starting material for the synthesis of a variety of complex organic molecules with potential applications in medicinal chemistry and materials science.

Synthesis of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates

The synthesis of dihydropyridine (B1217469) derivatives, a class of compounds with significant pharmacological importance, can be achieved through multi-component reactions. While specific details on the synthesis of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates are not extensively detailed in the provided context, the general synthesis of 1,4-dihydropyridines, often via the Hantzsch synthesis, involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia. In this case, this compound would serve as the aldehyde component.

Synthesis of Methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner Reaction

The Wittig-Horner reaction is a powerful tool for the stereoselective synthesis of alkenes. berkeley.edu This reaction involves the use of a phosphonate (B1237965) carbanion to convert an aldehyde or ketone into an alkene. wpmucdn.com The synthesis of Methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate would likely involve a multi-step sequence. A key step would be a Wittig or Horner-Wadsworth-Emmons reaction with this compound to form the (E)-2-(2-trifluoromethylphenyl)vinyl moiety. Subsequent reactions would then build the rest of the molecule. For instance, the synthesis of related acrylates often involves the reaction of a Wittig reagent, such as a phosphonium (B103445) ylide, with an aldehyde. berkeley.edu The stereochemistry of the resulting alkene is influenced by the nature of the substituents on the ylide. berkeley.edu

Derivative Key Synthetic Reaction Starting Material
ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylatesHantzsch Dihydropyridine Synthesis (presumed)This compound
Methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylateWittig-Horner ReactionThis compound

Aldol (B89426) Condensation Products with Cyclohexanone (B45756)

The aldol condensation, specifically the Claisen-Schmidt variant, is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org This reaction is instrumental in synthesizing α,α'-bis-(substituted-benzylidene)cycloalkanones. nih.gov

While direct literature on the aldol condensation of this compound with cyclohexanone is not extensively detailed in the provided sources, the reaction can be inferred from similar condensations. For instance, the reaction between benzaldehyde and cyclohexanone is a well-established model. researchgate.netresearchgate.net This reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH), or various solid catalysts. wikipedia.orgnih.govqiboch.com The process involves the formation of an enolate from cyclohexanone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde derivative. gordon.edu Subsequent dehydration of the β-hydroxy ketone intermediate leads to the formation of a conjugated enone. qiboch.com

The reaction can be carried out under various conditions, including solvent-free environments using solid NaOH and grinding techniques, which can lead to quantitative yields of the desired product. nih.gov Alternatively, solvents like ethanol (B145695) or tetrahydrofuran (THF) can be employed. researchgate.netgordon.edu For example, using a manganese (III) complex as a catalyst in THF has been shown to yield the aldol product in over 99% yield. researchgate.net The reaction of cyclohexanol, which dehydrogenates in-situ to cyclohexanone, with benzaldehyde over mixed oxide catalysts also yields the Claisen-Schmidt condensation product, 2,6-dibenzylidene-cyclohexanone. mdpi.com

Given these precedents, the reaction between this compound and cyclohexanone would be expected to proceed under similar base-catalyzed conditions to yield 2-((2-(trifluoromethyl)phenyl)methylene)cyclohexan-1-one, and potentially the di-substituted product, 2,6-bis((2-(trifluoromethyl)phenyl)methylene)cyclohexan-1-one, particularly when the aldehyde is used in excess.

Thiosemicarbazide (B42300) Derivatives from 4-(Trifluoromethyl)benzaldehyde (B58038)

Thiosemicarbazones are a class of compounds synthesized through the condensation reaction of a thiosemicarbazide with an aldehyde or ketone. ikm.org.my These derivatives are noted for their significance as intermediates in the synthesis of various bioactive and pharmaceutical compounds. nih.gov

The synthesis of (Z)-1-[4-(trifluoromethyl)benzylidene]thiosemicarbazide provides a direct example of this transformation. The process involves refluxing a suspension of thiosemicarbazide with 4-(trifluoromethyl)benzaldehyde in an ethanol solution. nih.gov Specifically, equimolar amounts (0.01 mol) of each reactant are refluxed in 50 ml of ethanol for 5 hours. The resulting product precipitates as a white solid, which is then filtered, washed with cold ethanol, and recrystallized from hot ethanol. nih.gov

The general procedure for forming such thiosemicarbazones involves mixing the aldehyde and thiosemicarbazide in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. nih.govjetir.org The reaction mixture is typically stirred and may be heated under reflux to drive the condensation. nih.govjetir.org In some cases, a catalytic amount of acid, such as concentrated hydrochloric acid, is used. juniv.edu The formation of the thiosemicarbazone is characterized by the creation of an imine (-N=CH-) bond. nih.gov

The synthesized compounds are typically characterized using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, which would show characteristic peaks for the C=N bond, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure. ikm.org.mynih.gov

Table 1: Compounds Mentioned in this Article

Compound NameStructure
This compound
Cyclohexanone
2-((2-(Trifluoromethyl)phenyl)methylene)cyclohexan-1-one
4-(Trifluoromethyl)benzaldehyde
Thiosemicarbazide
(Z)-1-[4-(Trifluoromethyl)benzylidene]thiosemicarbazide

Table 2: Reaction Conditions for Thiosemicarbazone Synthesis

AldehydeReactantsSolventConditionsProductReference
4-(Trifluoromethyl)benzaldehydeThiosemicarbazideEthanolReflux, 5 hours(Z)-1-[4-(Trifluoromethyl)benzylidene]thiosemicarbazide nih.gov
BenzaldehydeThiosemicarbazideMethanolReflux, 4 hoursBenzaldehyde thiosemicarbazone jetir.org
3,4-bis(alkyloxy)benzaldehydes4-Aryl substituted thiosemicarbazideEthanolReflux, 8 hours, catalytic conc. HCl3,4-bis(alkoxy)benzal-[4-aryl]thiosemicarbazones juniv.edu

Reactivity and Reaction Mechanisms of 2 Trifluoromethyl Benzaldehyde

Nucleophilic Additions to the Aldehyde Group

The aldehyde group in 2-(trifluoromethyl)benzaldehyde is highly susceptible to nucleophilic attack. The strong electron-withdrawing nature of the ortho-trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to benzaldehyde (B42025) itself. vedantu.com

A general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield the final alcohol product. youtube.com

Common nucleophilic addition reactions involving this compound include:

Grignard Reactions: Reaction with Grignard reagents (R-MgX) results in the formation of secondary alcohols. For example, reacting this compound with a methyl Grignard reagent would yield 1-(2-(trifluoromethyl)phenyl)ethanol. youtube.com

Reduction with Hydride Reagents: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) readily reduce the aldehyde to the corresponding primary alcohol, 2-(trifluoromethyl)benzyl alcohol. organic-chemistry.org

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene. For instance, it has been used in the synthesis of methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate. sigmaaldrich.com

Formation of Thiosemicarbazones: this compound reacts with thiosemicarbazides to form thiosemicarbazones, such as this compound N-(3-methylphenyl)thiosemicarbazone. sigmaaldrich.com

Electrophilic Aromatic Substitution Reactions

The trifluoromethyl group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. vaia.comyoutube.com This is due to its powerful electron-withdrawing inductive effect, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. nih.govvaia.com The aldehyde group is also a deactivating, meta-directing group. organicchemistrytutor.com

Therefore, in this compound, both substituents direct incoming electrophiles to the positions meta to themselves. The primary positions for electrophilic attack would be C-3 and C-5.

Common EAS reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring. Nitration of this compound would be expected to yield primarily 3-nitro-2-(trifluoromethyl)benzaldehyde (B14143626) and 5-nitro-2-(trifluoromethyl)benzaldehyde. A common method for nitration involves using a mixture of concentrated sulfuric acid and nitric acid.

Halogenation: The introduction of a halogen (e.g., Cl, Br) onto the aromatic ring. This typically requires a Lewis acid catalyst like FeCl₃ or AlCl₃. libretexts.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings like this compound. libretexts.org

The deactivating nature of both the trifluoromethyl and aldehyde groups makes electrophilic aromatic substitution on this compound challenging, often requiring harsh reaction conditions.

Redox Reactions of the Aldehyde Functionality

Oxidation to Carboxylic Acid

The aldehyde group of this compound can be readily oxidized to a carboxylic acid group, forming 2-(trifluoromethyl)benzoic acid. This transformation is a common and important reaction in organic synthesis.

Several oxidizing agents can be employed for this purpose:

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively convert the aldehyde to a carboxylic acid. researchgate.net

Chromium Trioxide (CrO₃): Another powerful oxidizing agent suitable for this transformation.

Nitric Acid (HNO₃): Can be used for the hydrolysis and oxidation of related compounds to yield 2-(trifluoromethyl)benzoic acid. google.com

Photocatalytic Oxidation: Research has shown that photocatalytic methods using iridium complexes and blue LEDs can oxidize aldehydes to carboxylic acids. chemicalbook.com

Oxidizing AgentConditionsProduct
Potassium Permanganate (KMnO₄)Varies2-(Trifluoromethyl)benzoic acid
Chromium Trioxide (CrO₃)Varies2-(Trifluoromethyl)benzoic acid
Nitric Acid (HNO₃)50-150 °C2-(Trifluoromethyl)benzoic acid
Ir(dFppy)₃ / Blue LEDs / O₂Room Temperature2-(Trifluoromethyl)benzoic acid

Reduction to Alcohol

The aldehyde functionality of this compound can be reduced to a primary alcohol, 2-(trifluoromethyl)benzyl alcohol. This is a fundamental transformation in organic chemistry.

Common reducing agents for this purpose include:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is widely used for the reduction of aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol (B129727).

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent than NaBH₄, also capable of reducing the aldehyde to the corresponding alcohol. It is typically used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Reducing AgentConditionsProduct
Sodium Borohydride (NaBH₄)Ethanol, 25°C2-(Trifluoromethyl)benzyl alcohol
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran2-(Trifluoromethyl)benzyl alcohol
H₂ / Pd/CMethanol, 3 atm2-(Trifluoromethyl)benzyl alcohol

Catalytic Transformations Involving this compound

Asymmetric Synthesis Catalyzed Reactions

This compound is a valuable substrate in asymmetric catalysis, where the goal is to synthesize chiral molecules with a high degree of enantioselectivity. researchgate.net The trifluoromethyl group can play a crucial role in influencing the stereochemical outcome of these reactions.

Recent advancements have focused on the use of chiral catalysts to control the stereochemistry of reactions involving this aldehyde. nih.gov These catalysts can be small organic molecules (organocatalysis) or metal complexes with chiral ligands. researchgate.netrsc.org

Examples of asymmetric reactions where this compound has been employed include:

Asymmetric Diethylzinc (B1219324) Addition: Chiral catalysts based on mesoporous silica (B1680970) have been developed for the asymmetric addition of diethylzinc to benzaldehyde derivatives, demonstrating the influence of the catalyst structure on enantioselectivity. rsc.org

Chiral Aldehyde Catalysis: This emerging area uses chiral aldehydes as catalysts for various asymmetric transformations, including the α-functionalization of primary amines. nih.govrsc.org While not directly using this compound as the catalyst, it highlights the potential for related structures in asymmetric synthesis.

Nucleophilic Addition to Hydrazones: Asymmetric synthesis of α-trifluoromethyl-substituted primary amines has been achieved through the nucleophilic addition of organolithium reagents to a hydrazone derived from trifluoroacetaldehyde, a related fluorinated aldehyde. nih.gov This showcases a strategy for introducing chirality adjacent to a trifluoromethyl group.

The development of new chiral catalysts and methodologies continues to expand the utility of this compound in the stereoselective synthesis of complex molecules. researchgate.netnih.gov

Transition Metal-Catalyzed Coupling Reactions

This compound serves as a substrate in various transition metal-catalyzed coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. ustc.edu.cn For example, it has been used in the Wittig-Horner reaction to prepare complex acrylate (B77674) derivatives. sigmaaldrich.com

Furthermore, the broader class of trifluoromethyl-containing aromatic compounds is frequently employed in cross-coupling reactions. Palladium-catalyzed reactions, in particular, are common for the synthesis of fluorinated molecules. nih.govnih.govmit.edu While specific examples involving this compound in reactions like Suzuki or Buchwald-Hartwig couplings were not explicitly detailed in the search results, its structural motifs are relevant in such transformations. For example, in the synthesis of 6-arylaminoflavones via Buchwald-Hartwig amination, the presence and position of a trifluoromethyl group on the aniline (B41778) ring significantly impacted cytotoxicity of the final product. mdpi.com This underscores the importance of the trifluoromethyl group in tuning molecular properties, a principle that applies to substrates like this compound in coupling reactions.

Hydroboration Reactions

Hydroboration is a powerful method for the conversion of aldehydes and ketones to alcohols. The hydroboration-oxidation of an aldehyde yields a primary alcohol. This two-step process involves the addition of a boron-hydrogen bond across the carbonyl double bond, followed by oxidation. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org

While specific studies focusing solely on the hydroboration of this compound are not detailed, research on substituted benzaldehydes indicates that the reaction tolerates a wide array of functional groups, including both electron-withdrawing and electron-donating substituents. nih.gov The hydroboration of aldehydes like benzaldehyde can be effectively catalyzed by metal-free catalysts such as tris(2,4,6-trifluorophenyl)borane. Given the tolerance for other trifluoromethyl-substituted arenes, it is expected that this compound would undergo hydroboration efficiently under similar conditions to yield 2-(Trifluoromethyl)benzyl alcohol.

Ring-Closing Reactions of ortho-Fluoroaldehyde Functionality

The search results did not provide specific information regarding ring-closing reactions involving the ortho-aldehyde functionality of this compound. However, related chemistries, such as ring-expansion reactions of other fluorine-containing heterocycles, have been developed. For instance, 2H-azirines react with trifluoroacetic anhydride (B1165640) to form 2-(trifluoromethyl)oxazoles, which can be further converted to 3-(trifluoromethyl)-1,2,4-triazines. bohrium.com This suggests the potential for developing novel cyclization or ring-expansion strategies starting from this compound or its derivatives, though such pathways are not yet documented in the reviewed literature.

Applications of 2 Trifluoromethyl Benzaldehyde in Interdisciplinary Research

Medicinal Chemistry and Drug Discovery

2-(Trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com Its significance in medicinal chemistry is largely attributed to the presence of the trifluoromethyl (-CF3) group attached to the benzaldehyde (B42025) scaffold. chemimpex.comnih.gov This functional group imparts unique physicochemical properties to molecules, profoundly influencing their biological activity, metabolic stability, and pharmacokinetic profiles. nih.gov

The reactivity of the aldehyde group makes this compound a valuable precursor for creating a wide array of complex organic molecules. It is frequently utilized as a key intermediate in the production of various pharmaceuticals. chemimpex.com Its distinctive properties facilitate complex chemical reactions, leading to novel compounds with enhanced biological activity. chemimpex.com

For instance, this compound has been employed in the preparation of:

ω-(dimethylamino)-alkylethyl-4(-2-(trifluoromethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates , which are examples of dihydropyridine (B1217469) derivatives, a class of compounds known for their cardiovascular effects. sigmaaldrich.comsigmaaldrich.com

Methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate through the Wittig-Horner reaction. sigmaaldrich.comsigmaaldrich.com

2-(Trifluoromethyl)-benzimidazole derivatives , which have shown significant in vitro activity against protozoa like Giardia lamblia and Entamoeba histolytica. nih.gov

The synthesis of these varied structures underscores the role of this compound as a foundational component in the development of new biologically active agents.

Table 1: Examples of Compounds Synthesized from this compound

Compound ClassSpecific ExampleSynthesis Reaction/MethodReference
Dihydropyridinesω-(dimethylamino)-alkylethyl-4(-2-(trifluoromethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylatesNot specified sigmaaldrich.comsigmaaldrich.com
MethoxyacrylatesMethyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylateWittig-Horner reaction sigmaaldrich.comsigmaaldrich.com
BenzimidazolesVarious 1-, 5-, and 6-substituted 2-(Trifluoromethyl)benzimidazolesNot specified nih.gov

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, primarily because of its ability to enhance a drug candidate's metabolic stability and bioavailability. chemimpex.comresearchgate.net This is due to several key properties of the group.

Metabolic Stability : The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. nih.govnih.gov This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, especially oxidative metabolism by cytochrome P450 enzymes. nih.govmdpi.comencyclopedia.pub Replacing a metabolically vulnerable site, such as a methyl or hydrogen group, with a trifluoromethyl group is a well-established strategy to block metabolic hotspots, thereby increasing the drug's half-life and reducing the required dose. nih.govmdpi.com

Lipophilicity and Permeability : The -CF3 group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for neurological drugs. nih.govresearchgate.netmdpi.com This improved permeability often leads to better bioavailability and distribution within the body. chemimpex.comresearchgate.netmdpi.com

Electronic Effects : The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a molecule. researchgate.netmdpi.com This can influence how the molecule binds to its biological target, potentially increasing its potency and selectivity. researchgate.netmdpi.com

A notable example of this principle in action is the bioisosteric replacement of an aliphatic nitro group (-NO2) with a trifluoromethyl group in CB1 receptor positive allosteric modulators. The resulting CF3-containing compounds were not only more potent but also demonstrated improved in vitro metabolic stability compared to their nitro counterparts. nih.govelsevierpure.com

Table 2: Physicochemical Properties of the Trifluoromethyl Group

PropertyDescriptionImpact on Drug CandidatesReference
Bond StrengthThe C-F bond is exceptionally strong (485.3 kJ/mol). nih.govHigh resistance to metabolic oxidation, leading to increased metabolic stability and half-life. nih.govnih.govmdpi.com nih.govnih.gov
LipophilicityIncreases the molecule's fat-solubility (Hansch π value of +0.88). nih.govEnhances membrane permeability, potentially improving oral bioavailability and blood-brain barrier penetration. researchgate.netmdpi.com nih.govresearchgate.netmdpi.com
ElectronegativityHighly electron-withdrawing. mdpi.comModulates the acidity/basicity of nearby functional groups and influences binding affinity to biological targets. researchgate.netmdpi.com researchgate.netmdpi.com
Steric ProfileSimilar size to a chlorine atom. nih.govCan be used as a bioisostere for chlorine, influencing molecular conformation and receptor fit. nih.gov nih.gov

This compound is recognized as an attractive building block for the design and development of new drug candidates. chemimpex.com The strategic incorporation of the trifluoromethyl group into a drug's molecular scaffold is a key tactic used by medicinal chemists to optimize its properties. nih.gov This process, known as trifluoromethylation, can fine-tune physicochemical characteristics and enhance the binding affinity of therapeutic compounds. nih.gov

The use of fluorine-containing moieties is a crucial tool in drug discovery. nih.govmdpi.com Fluoroalkyl-substituted structures, such as those derived from this compound, are often considered "privileged structures" because of their frequent appearance in potent, selective, and safe drug molecules. researchgate.net The inclusion of the trifluoromethyl group can lead to improved solubility, better pharmacokinetic profiles, and enhanced binding selectivity, making it a desirable feature in the development of advanced fine chemicals and pharmaceuticals. chemimpex.commdpi.com

The unique properties conferred by the trifluoromethyl group have made it a valuable component in the development of anti-cancer and anti-inflammatory agents.

Anti-Cancer Applications : Numerous approved anti-cancer drugs and investigational compounds contain a trifluoromethyl group. nih.gov For example, Alpelisib, a PI3K inhibitor approved for treating metastatic breast cancer, features this moiety. nih.govmdpi.com Research has shown that introducing a trifluoromethyl group can improve the bioavailability and efficacy of potential anti-cancer compounds. nih.gov For instance, new thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a 5-trifluoromethyl group have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. nih.gov In one study, a 6-arylaminoflavone derivative bearing a trifluoromethyl group showed enhanced cytotoxicity against cancer cells, suggesting a synergistic effect with other parts of the molecule. mdpi.com Furthermore, benzaldehyde itself has been shown to inhibit the growth of therapy-resistant pancreatic cancer cells by disrupting key signaling pathways. news-medical.net

Anti-Inflammatory Applications : The trifluoromethyl group is also found in compounds with anti-inflammatory potential. researchgate.net Derivatives of 1,3,4-oxadiazole (B1194373) containing the -CF3 moiety have been noted for their potential anti-inflammatory activities. researchgate.net In other research, fluorinated benzofuran (B130515) derivatives demonstrated significant anti-inflammatory effects by suppressing the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2. mdpi.com The study suggested that the biological effects were enhanced by the presence of fluorine. mdpi.com

This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular diseases. chemimpex.com The ability of the trifluoromethyl group to increase lipophilicity and metabolic stability is particularly advantageous for drugs aimed at the central nervous system.

Neurological Conditions : Enhanced lipophilicity can improve a drug's ability to cross the blood-brain barrier, a critical requirement for treating neurological disorders. mdpi.com This property is vital for drugs targeting conditions like migraines, amyotrophic lateral sclerosis (ALS), and neuropathic pain. mdpi.comnih.govelsevierpure.com For example, researchers developing positive allosteric modulators for the CB1 cannabinoid receptor, a target for neuropathic pain, found that replacing a nitro group with a trifluoromethyl group resulted in compounds with promising efficacy in animal models. nih.govelsevierpure.com

Cardiovascular Conditions : The synthesis of dihydropyridine derivatives from this compound points to its application in cardiovascular drug discovery. sigmaaldrich.comsigmaaldrich.com Dihydropyridines are a well-known class of calcium channel blockers used to treat hypertension and angina.

Glycomimetics are synthetic molecules designed to mimic the structure and function of natural carbohydrates. mdpi.comnih.gov They are developed to overcome the limitations of natural carbohydrates as drugs, such as poor metabolic stability and low bioavailability. mdpi.comnih.gov

The fluorination of carbohydrates, including the introduction of trifluoromethyl groups, has emerged as a powerful strategy in this field. mdpi.comnih.gov This modification can dramatically enhance the metabolic stability, bioavailability, and protein-binding affinity of the glycomimetic. mdpi.comencyclopedia.pubnih.gov The increased stability stems from the strength of the C-F bond, which prevents the oxidative metabolism that sugars typically undergo. mdpi.comencyclopedia.pub While direct synthesis from this compound is not the primary route for all such molecules, the principles governing the benefits of the trifluoromethyl group are central to this area of research. These fluorinated glycomimetics are being investigated as potential drugs for a variety of diseases, including diabetes, where they may act as glycosidase inhibitors. mdpi.com

Synthesis of Fluorinated Drug Scaffolds via SNAr Substitution Reactions

The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity. nih.gov this compound serves as a valuable precursor in the synthesis of complex fluorinated drug scaffolds. One key reaction is the Wittig-Horner reaction, which has been utilized to prepare methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate using this aldehyde. sigmaaldrich.comfishersci.com

Furthermore, this compound is employed in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates. sigmaaldrich.comfishersci.com Although direct examples of SNAr reactions with this compound are not explicitly detailed in the provided results, the synthesis of various fluorinated heterocyclic compounds from highly fluorinated aromatic precursors highlights the utility of SNAr reactions in creating medicinally relevant scaffolds. core.ac.uk The electron-withdrawing nature of the trifluoromethyl group in the ortho position can activate the aromatic ring towards nucleophilic aromatic substitution, making it a plausible, though not directly evidenced, strategy for further functionalization in drug design.

Studies as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors

Research has shown that cannabinoid receptor type 2 (CB2) inverse agonists can have anti-inflammatory and neuroprotective effects. nih.gov While direct studies naming this compound in the synthesis of CB2 receptor inverse agonists were not found, the broader class of trifluoromethyl-substituted compounds is of significant interest in medicinal chemistry. For instance, a CB2 inverse agonist, SMM-189, has demonstrated the ability to prevent seizure-induced cytokine surge and neuronal death in animal models. nih.gov

The trifluoromethyl group is a key feature in many pharmacologically active molecules. nih.gov Its inclusion can modulate the electronic properties and conformation of a molecule, which are critical for receptor binding. The development of selective CB2 receptor agonists and inverse agonists is an active area of research for treating inflammatory and neuropathic pain. nih.gov The synthesis of various trifluoromethyl-containing compounds for biological evaluation is a common strategy, and this compound represents a key starting material for accessing such structures. chemimpex.com

Material Science

Development of Advanced Polymers and Coatings

In the field of material science, this compound and its derivatives are utilized in the synthesis of fluorinated aromatic compounds, which are crucial for developing advanced polymers and coatings. chemimpex.com The incorporation of the trifluoromethyl group into polymer structures can lead to materials with enhanced properties.

Enhancement of Thermal Stability and Chemical Resistance

The presence of the trifluoromethyl group in polymers is known to improve their thermal and chemical stability. chemimpex.com This is attributed to the high bond energy of the C-F bond. nih.gov Research on trifluoromethyl-containing polyimide-modified epoxy resins has shown that these materials exhibit better thermal stability compared to their unmodified counterparts. researchgate.net

Synthesis of Specialty Polymers and Resins

This compound is a building block for creating specialty polymers and resins with tailored properties. chemimpex.com For example, the synthesis of trifluoromethyl-containing polyimide-modified epoxy resins has been explored to enhance the mechanical properties and heat resistance of epoxy resins. researchgate.net The introduction of the trifluoromethyl group can also decrease the surface free energy and hydrophilicity of the resulting polymers. researchgate.net

Agrochemical Chemistry

This compound is a significant intermediate in the synthesis of novel agrochemicals. google.comgoogle.com The trifluoromethyl group is a highly valued substituent in the design of modern crop protection products due to its strong electron-withdrawing nature and lipophilicity. nbinno.com These characteristics can enhance the potency, metabolic stability, and environmental persistence of active ingredients in herbicides, insecticides, and fungicides. nbinno.comlookchem.com The benzaldehyde structure provides a versatile platform for creating a diverse range of chemical entities for agrochemical applications. nbinno.com

Interactive Data Table

Compound NameCAS NumberMolecular FormulaApplication Area
This compound447-61-0C8H5F3OPharmaceuticals, Materials, Agrochemicals
2-Hydroxy-5-(trifluoromethyl)benzaldehyde210039-65-9C8H5F3O2Pharmaceuticals, Agrochemicals
2-Chloro-5-(trifluoromethyl)benzaldehyde82386-89-8C8H4ClF3OAgrochemicals
2-Bromo-5-(trifluoromethyl)benzaldehyde102684-91-3C8H4BrF3OOrganic Synthesis
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideNot AvailableC14H8BrClF3NO2Antibacterial Research

Development of Herbicidal and Pesticidal Agents

The quest for novel and effective crop protection agents has led researchers to explore a wide array of chemical scaffolds. The introduction of a trifluoromethyl group into a molecule can significantly enhance its biological activity, a principle that has been applied in the development of herbicides and pesticides. This compound has emerged as a valuable starting material in the synthesis of such compounds, primarily through its conversion into various heterocyclic structures and Schiff bases.

Herbicidal Activity of 2-Trifluoromethylbenzimidazole Derivatives

A notable early discovery in this area was the identification of 2-trifluoromethylbenzimidazoles as a new class of potent herbicides. nih.govnih.gov Research pioneered by Burton and his colleagues in 1965 revealed the significant phytotoxic effects of these compounds. nih.gov

One of the key compounds investigated was 2-trifluoromethyl-4,5,6,7-tetrachlorobenzimidazole. This compound demonstrated marked herbicidal effects in post-emergence applications. The specific data from these seminal studies, while foundational to the field, is not widely available in contemporary databases. However, the work established the potential of the 2-trifluoromethylphenyl moiety, accessible from this compound, as a critical component in the design of new herbicides. nih.gov The herbicidal action of these compounds was found to be related to their ability to uncouple oxidative phosphorylation in plant mitochondria, a mechanism that disrupts the energy production of the plant cells. nih.gov

Pesticidal Potential of Schiff Bases Derived from this compound

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and insecticidal properties. niscpr.res.insemanticscholar.orgresearchgate.netresearchgate.net The reactivity of the aldehyde group in this compound makes it a suitable precursor for the synthesis of a variety of Schiff bases with potential pesticidal applications.

While specific studies focusing solely on the insecticidal or agricultural fungicidal properties of Schiff bases derived directly from this compound are limited in publicly accessible literature, related research provides strong evidence for their potential. For instance, studies on reduced Schiff bases derived from fluorinated benzaldehydes have shown significant antimicrobial activity. One such study investigated the antibacterial effects of a series of compounds, including one derived from a trifluoromethyl-substituted benzaldehyde, against common bacterial strains. mdpi.com

The findings from this research on a related compound are summarized in the table below, illustrating the potential for developing potent antimicrobial agents from trifluoromethyl-substituted benzaldehydes.

Compound NameTarget OrganismActivity
Reduced Schiff base from 4-(trifluoromethyl)benzaldehyde (B58038)E. coliMarked antibacterial activity
S. aureusMarked antibacterial activity
C. albicansModerate antifungal activity

Data derived from a study on reduced Schiff bases of fluorinated benzaldehydes. The study did not use this compound directly, but a closely related isomer. mdpi.com

The research into Schiff bases and their metal complexes continues to be an active area, with the potential to yield new and effective pesticidal agents. niscpr.res.insemanticscholar.orgnih.govresearchgate.net The ease of synthesis and the tunability of their chemical structures make them attractive candidates for future development in the agrochemical industry.

Computational and Spectroscopic Studies of 2 Trifluoromethyl Benzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) has become a primary tool for investigating the quantum mechanical properties of molecules. q-chem.com It offers a balance between accuracy and computational cost, making it suitable for studying molecules like 2-(trifluoromethyl)benzaldehyde. q-chem.com DFT calculations are used to predict the optimized geometry, bond lengths, bond angles, and other structural parameters of the molecule. researchgate.net These calculations often employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d,p) to achieve reliable results. nih.gov

DFT is fundamentally a theory of electronic ground state structures that utilizes the electron density, ρ(r), rather than the more complex many-electron wavefunction, Ψ(r1, ...). q-chem.com The Kohn-Sham approach within DFT transforms the problem into a more manageable set of equations involving single-electron orbitals, known as Kohn-Sham orbitals. q-chem.com This allows for the incorporation of electron correlation effects at the self-consistent field (SCF) level, a significant advantage over methods like Hartree-Fock theory. q-chem.com

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful concept for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals are key in determining the feasibility and outcome of a chemical reaction. numberanalytics.com

The HOMO is the highest energy orbital containing electrons and acts as a nucleophile or electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electrophile or electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's reactivity; a smaller gap suggests higher reactivity as less energy is required to excite an electron. numberanalytics.com FMO analysis is widely applied to predict the regioselectivity and stereoselectivity of various reactions, including pericyclic reactions. numberanalytics.comnumberanalytics.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the electronic distribution within a molecule and predicting its reactive sites. rsc.org The MEP map provides a visual representation of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org

Recent studies have shown a strong linear correlation between the MEP and electronic substituent effects, making it a versatile indicator for predicting how a substituent will influence the electronic behavior of a molecule in chemical reactions. rsc.org This approach has been demonstrated to be a reliable alternative to traditional empirical parameters like the Hammett or Swain–Lupton parameters. rsc.org DFT calculations are commonly used to generate MEP maps, providing insights into the charge distribution and reactivity of molecules like this compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. For this compound and its derivatives, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR: The ¹H NMR spectrum of benzaldehyde (B42025), a related compound, shows signals in the aromatic region (around 7.5-7.9 ppm) and a characteristic aldehyde proton signal around 10.0 ppm. yale.edu For this compound, the electron-withdrawing trifluoromethyl group influences the chemical shifts of the aromatic protons.

¹³C NMR: The ¹³C NMR spectrum of benzaldehyde displays signals for the aromatic carbons and a distinct signal for the carbonyl carbon at approximately 192.7 ppm. yale.edu In derivatives, the chemical shifts of the carbon atoms are affected by the nature and position of the substituents. For instance, in some derivatives of benzaldehyde, the carbonyl carbon signal can be found at varying positions, such as 193.3 ppm or 191.3 ppm, depending on the other groups present on the aromatic ring. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly useful for compounds containing fluorine. The chemical shift of the trifluoromethyl group provides information about its electronic environment. nih.gov The sensitivity of the ¹⁹F chemical shift to the local environment makes it a powerful probe for studying subtle changes in molecular conformation and interactions. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. uni.edu For this compound, the FTIR spectrum exhibits characteristic absorption bands.

The spectrum of the parent compound, benzaldehyde, shows prominent peaks for the C-H stretching vibrations of the benzene (B151609) ring (3000-3080 cm⁻¹) and the aldehyde group (2650-2880 cm⁻¹). docbrown.info A very strong and characteristic absorption for the C=O stretching vibration of the carbonyl group appears around 1700 cm⁻¹. docbrown.info Vibrations within the benzene ring itself are observed between 1440 and 1625 cm⁻¹. docbrown.info For this compound, the presence of the CF₃ group will introduce additional characteristic vibrational modes.

Future Perspectives in 2 Trifluoromethyl Benzaldehyde Research

Exploration of Novel Synthetic Pathways

Current industrial synthesis of 2-(Trifluoromethyl)benzaldehyde often involves methods such as the hydrolysis of 2-(trifluoromethyl)dichlorotoluene. google.com While effective, these routes can present challenges related to cost, operational complexity, and environmental impact. google.com Future research is focused on developing more efficient, sustainable, and economically viable synthetic pathways.

Key areas of exploration include:

Green Chemistry Approaches: There is a growing emphasis on developing synthetic routes that align with the principles of green chemistry. This involves the use of less hazardous reagents, renewable starting materials, and reaction conditions that minimize energy consumption and waste generation. Researchers are investigating catalytic methods that can replace stoichiometric reagents, improving atom economy.

Cost-Effective Starting Materials: Research aims to move away from expensive or difficult-to-obtain starting materials. google.com One historical method, for instance, utilized a Grignard reaction with N-methyl-N-phenylformamide, but the high cost of the starting material, 2-bromobenzotrifluoride, hindered its industrial scalability. google.com Future pathways may focus on the direct, selective oxidation of more abundant precursors like 2-methylbenzotrifluoride.

Flow Chemistry and Process Intensification: The application of continuous flow technology offers significant advantages over traditional batch processing. Flow chemistry can provide better control over reaction parameters (temperature, pressure), improve safety when handling reactive intermediates, and facilitate easier scale-up. The development of robust flow-based syntheses for this compound is a promising avenue for future industrial production.

Development of New Catalytic Systems for Enantioselective Transformations

The aldehyde functional group in this compound is a prime site for transformations that create chiral centers, which are crucial for the biological activity of many pharmaceuticals. The development of novel catalytic systems for enantioselective reactions is a major frontier in organofluorine chemistry. nih.gov

Future research is expected to concentrate on:

Novel Chiral Ligand Design: The performance of metal-based catalysts in asymmetric synthesis is heavily dependent on the structure of the chiral ligand. Future work will involve designing and synthesizing new ligands that can achieve higher enantioselectivity and turnover numbers for reactions involving this compound. This includes the development of polyfunctional catalysts that can overcome inherent diastereoselectivity. acs.org

Nickel-Catalyzed Asymmetric Reactions: Recent breakthroughs have demonstrated the effectiveness of nickel-catalyzed asymmetric reductive cross-coupling reactions for the synthesis of chiral α-trifluoromethylated ketones from acyl chlorides. organic-chemistry.orgnih.gov Extending this methodology to aldehydes like this compound could provide direct routes to valuable chiral β-trifluoromethyl alcohols. organic-chemistry.orgnih.gov

Organocatalysis: While metal catalysis is well-established, organocatalysis offers the advantage of using non-toxic, readily available, and stable small organic molecules as catalysts. Research into new chiral organocatalysts for reactions such as asymmetric aldol (B89426), Mannich, and hydrocyanation reactions with this compound could provide more sustainable and cost-effective methods for producing enantioenriched products.

Table 1: Emerging Catalytic Systems for Transformations of Trifluoromethylated Aryls
Catalyst TypeReactionPotential AdvantageReference
Chiral Nickel ComplexesAsymmetric Reductive Cross-CouplingHigh enantioselectivity for synthesis of chiral alcohols and ketones. organic-chemistry.orgnih.gov
Chiral Palladium Complexes (e.g., with BINAP or DBFOX-Ph ligands)Enantioselective Fluorination of β-ketoestersHigh enantiomeric excess in fluorination reactions. nih.govacs.org
Titanium-Tripeptide Schiff Base ComplexesEnantioselective Cyanide Addition to IminesPioneering example of hydrogen bond-directed 1,2-addition. acs.org

Expansion of Applications in Emerging Fields

While the primary application of this compound is as an intermediate in pharmaceuticals and agrochemicals, its unique electronic properties make it a candidate for use in advanced materials and other emerging technologies. innospk.cominnospk.com

Potential future applications include:

Materials Science: The presence of the trifluoromethyl group can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical properties to polymers and other materials. innospk.com Future research could explore the incorporation of this compound-derived units into advanced polymers for applications in electronics, aerospace, or specialty coatings.

Organic Electronics: Fluorinated organic molecules are of increasing interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strong electron-withdrawing nature of the -CF3 group can be used to tune the electronic energy levels of conjugated organic materials. This compound could serve as a key building block for new electron-transport or host materials.

Chemical Probes and Sensors: The reactivity of the aldehyde group allows for its conjugation to other molecules, while the -CF3 group can serve as a reporter group in ¹⁹F NMR spectroscopy. This dual functionality makes it a potential platform for developing new chemical probes for biological imaging or sensors for detecting specific analytes.

Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes. In the context of this compound research, advanced computational modeling offers significant predictive power.

Key applications of computational modeling will include:

Q & A

Q. Key Considerations :

  • Reagent Compatibility : Oxidizing agents (e.g., KMnO₄) may degrade the aldehyde group; milder conditions are preferred.
  • Purification : Distillation or column chromatography is essential to isolate the product from byproducts like trifluoromethyl-substituted alcohols.

How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

Basic Structural Elucidation
¹H and ¹³C NMR are critical for verifying the aldehyde proton (δ ~9.8–10.2 ppm) and the trifluoromethyl group’s electronic effects on the aromatic ring. In ¹³C NMR, the aldehyde carbon typically appears at δ ~190–195 ppm, while the CF₃ group deshields adjacent carbons, causing distinct splitting patterns (e.g., quartets due to ¹³C-¹⁹F coupling) . For purity assessment, absence of extraneous peaks (e.g., residual solvents or intermediates) in the aromatic region (δ 7.0–8.5 ppm) is crucial.

Q. Example Data :

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
Aldehyde H~10.0SingletCHO
Aromatic H7.5–8.2MultipletC6H4CF₃
CF₃ Carbon~120 (q, J = 270 Hz)QuartetCF₃

What role does the trifluoromethyl group play in modulating reactivity for cross-coupling or catalytic transformations?

Advanced Reactivity Analysis
The CF₃ group is strongly electron-withdrawing, polarizing the aromatic ring and enhancing electrophilic substitution at specific positions. In Cu-catalyzed cross-coupling reactions (e.g., with N-(2-haloaryl)trifluoroacetimidoyl chlorides), the CF₃ group stabilizes transition states, facilitating C–N bond formation. However, steric hindrance from the CF₃ group may reduce reactivity in bulky ligand systems, necessitating optimization of catalysts (e.g., Pd or Cu with TMEDA) .

Case Study :
In the synthesis of 2-(trifluoromethyl)benzimidazoles, aryl halides with CF₃ groups require ligand-assisted catalysis to achieve >80% yield, whereas simpler substrates may proceed without ligands .

How does the trifluoromethyl group influence biological activity in medicinal chemistry applications?

Advanced Pharmacological Insights
The CF₃ group enhances lipophilicity and metabolic stability, making this compound a valuable precursor for bioactive molecules. For example, derivatives like N,N’-(Arylmethylene)bisamides exhibit cytotoxicity by intercalating into DNA or inhibiting kinase activity . Fluorine’s electronegativity also strengthens hydrogen bonding with target proteins, as seen in enzyme inhibition studies .

Q. Experimental Design :

  • Cytotoxicity Assays : Compare IC₅₀ values of CF₃-containing analogs vs. non-fluorinated controls in cancer cell lines.
  • Metabolic Stability : Assess hepatic microsomal degradation rates to evaluate pharmacokinetic improvements.

What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

Advanced Crystallography Techniques
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is preferred for high-resolution structural determination. Challenges include:

  • Disorder in CF₃ Groups : Apply restraints to thermal parameters during refinement.
  • Twinned Crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. Best Practices :

  • Data Collection : Use synchrotron radiation for small or weakly diffracting crystals.
  • Validation : Cross-check with DFT-calculated bond lengths (e.g., C–F: ~1.33 Å) to confirm accuracy.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)benzaldehyde
Reactant of Route 2
2-(Trifluoromethyl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.